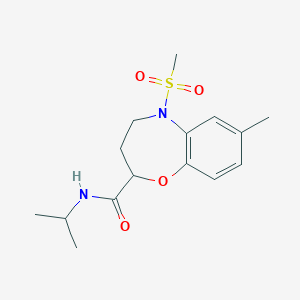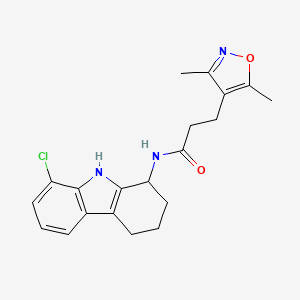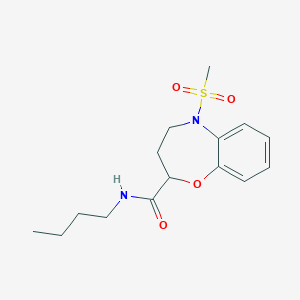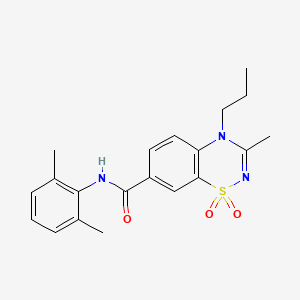
7-methyl-5-(methylsulfonyl)-N-(propan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a methyl group, and a propan-2-yl group attached to a tetrahydrobenzoxazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core and the subsequent introduction of functional groups. Common synthetic routes may include:
Formation of Benzoxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: Methanesulfonyl, methyl, and propan-2-yl groups are introduced through various reactions such as sulfonation, alkylation, and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential therapeutic effects.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors in the body.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives with different functional groups. Examples include:
7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the methanesulfonyl and propan-2-yl groups.
5-Methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the propan-2-yl group.
Uniqueness
The uniqueness of 5-METHANESULFONYL-7-METHYL-N-(PROPAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C15H22N2O4S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
7-methyl-5-methylsulfonyl-N-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10(2)16-15(18)14-7-8-17(22(4,19)20)12-9-11(3)5-6-13(12)21-14/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18) |
InChIキー |
ZMYKZWWDTDYSJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![6-ethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228214.png)

![7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228233.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11228247.png)
![methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)

![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11228261.png)
![7-methyl-N-{2-[(2-methylpropyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228270.png)
![N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11228278.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11228285.png)
![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228293.png)

